1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole
Overview
Description
Synthesis Analysis
The synthesis and reactivity of 1-alkyl benzotriazoles, closely related to 1-cyclopropyl-6-fluoro-1,2,3-benzotriazole, have been explored, contributing to the understanding of their chemical behavior.
Molecular Structure Analysis
The molecular formula of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole is C11H12FN3 . It is a heterocyclic compound with a five-membered ring containing one nitrogen, two carbon, and two fluorine atoms.
Scientific Research Applications
Synthesis and Biological Properties
- Antitumor Properties : 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole derivatives have shown potent cytotoxic properties in vitro, particularly against specific human breast cancer cell lines. These compounds have been explored for their potential in antitumor pharmaceutical development, with a focus on fluorinated benzothiazoles demonstrating significant effectiveness in inhibiting tumor growth (Hutchinson et al., 2001).
Chemical Synthesis and Modification
- Chemical Stability and Modification : Research into the chemical synthesis of benzotriazole derivatives, including this compound, has led to the development of efficient synthesis methods. These methods have expanded the accessibility and variability of these compounds for further scientific and pharmaceutical research (Katritzky et al., 1996).
Anti-Microbial Properties
- Anti-Microbial Activities : Certain benzotriazole derivatives, including this compound, have been studied for their antimicrobial properties. These studies have shown the potential of these compounds in combating various pathogens, contributing to the development of new antimicrobial agents (Carta et al., 2011).
Properties
IUPAC Name |
1-cyclopentyl-6-fluorobenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-8-5-6-10-11(7-8)15(14-13-10)9-3-1-2-4-9/h5-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYLLWQKDZVUOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=CC(=C3)F)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743012 | |
Record name | 1-Cyclopentyl-6-fluoro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-33-2 | |
Record name | 1H-Benzotriazole, 1-cyclopentyl-6-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopentyl-6-fluoro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.